Kanamycin

Übersicht

Beschreibung

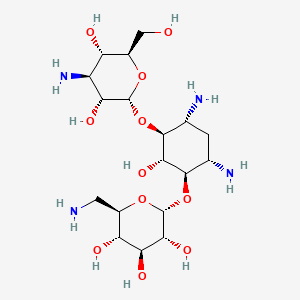

Kanamycin ist ein Aminoglykosid-Antibiotikum, das erstmals 1957 von Hamao Umezawa aus dem Bakterium Streptomyces kanamyceticus isoliert wurde . Es wird hauptsächlich zur Behandlung schwerer bakterieller Infektionen und Tuberkulose eingesetzt . This compound ist in oralen, intravenösen und intramuskulären Formen erhältlich und bekannt für seine Wirksamkeit gegen eine Vielzahl von gramnegativen und einigen grampositiven Bakterien .

Wirkmechanismus

Target of Action

Kanamycin, an aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, making it a key target for this compound’s antibacterial action .

Mode of Action

This compound interacts with its target by binding to the 30S ribosomal subunit, causing a misreading of t-RNA . This misreading disrupts the synthesis of vital proteins, leaving the bacterium unable to grow .

Biochemical Pathways

The biochemical pathway of this compound biosynthesis involves a series of enzymatic transformations . The biosynthetic pathway contains an early branch point, governed by the substrate promiscuity of a glycosyltransferase, leading to the formation of two parallel pathways . In these pathways, early intermediates are further modified . Notably, this compound A is derived from KanJ-and-KanK-catalyzed conversion of this compound B .

Pharmacokinetics

Its bioavailability is very low after oral delivery . The major route of elimination is glomerular filtration, and this compound undergoes some tubular reabsorption . The elimination half-life is approximately 2 hours and 30 minutes .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis, which leads to the inability of the bacterium to grow . This disruption in protein synthesis eventually leads to the death of the bacterium, thereby treating the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, sudden changes in osmotic pressure can extend membrane hyperpolarization in bacteria when treated with this compound . Additionally, the emergence of this compound-resistant pathogens due to enzymatic phosphorylation and acetylation has led to the development of this compound derivatives like arbekacin to overcome this resistance .

Wissenschaftliche Forschungsanwendungen

Kanamycin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Selektionsmarker in Genklonierungsexperimenten eingesetzt.

Biologie: this compound wird in der Molekularbiologie zur Selektion genetisch veränderter Organismen verwendet.

Medizin: Es wird zur Behandlung bakterieller Infektionen eingesetzt, insbesondere solcher, die durch gramnegative Bakterien verursacht werden.

Industrie: This compound wird bei der Herstellung verschiedener biotechnologischer Produkte eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die bakterielle 30S-Ribosomenuntereinheit bindet und so zu einem Fehllesen der Boten-RNA (mRNA) führt. Dies führt zur Produktion nichtfunktioneller Proteine, was letztendlich das bakterielle Wachstum hemmt . Zu den molekularen Zielstrukturen gehören spezifische Nukleotide in der 16S-ribosomalen RNA und Aminosäuren in den ribosomalen Proteinen .

Biochemische Analyse

Biochemical Properties

Kanamycin interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves the heterologous expression of combinations of putative biosynthetic genes from Streptomyces kanamyceticus . The biosynthetic pathway contains an early branch point, governed by the substrate promiscuity of a glycosyltransferase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by binding to the bacterial ribosome, inhibiting protein synthesis, and generating errors in the translation of the genetic code .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. Specifically, this compound binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The biosynthetic pathway of this compound involves multiple enzymatic transformations, which can alter the product’s stability and degradation .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis of this compound involves the heterologous expression of combinations of putative biosynthetic genes from Streptomyces kanamyceticus . The biosynthetic pathway contains an early branch point, governed by the substrate promiscuity of a glycosyltransferase .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Kanamycin wird typischerweise aus dem Bakterium Streptomyces kanamyceticus isoliert. Die Herstellung beinhaltet die Kultivierung des Bakteriums in einem geeigneten Medium, gefolgt von der Extraktion und Reinigung des Antibiotikums .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch Fermentationsprozesse unter Verwendung von Streptomyces kanamyceticus hergestellt. Die Fermentationsbrühe wird verschiedenen Reinigungsschritten unterzogen, darunter Filtration, Fällung und Chromatographie, um reines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kanamycin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und damit seine Aktivität beeinflussen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Reagenzien, darunter Säuren und Basen, können Substitutionsreaktionen erleichtern.

Wichtige gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung hydroxylierter Derivate führen, während die Reduktion zu desoxygenierten Produkten führen kann .

Vergleich Mit ähnlichen Verbindungen

Kanamycin gehört zur Familie der Aminoglykosid-Antibiotika, zu der auch andere Verbindungen wie Gentamicin, Neomycin und Amikacin gehören . Im Vergleich zu diesen Antibiotika ist this compound einzigartig in seiner spezifischen Bindung an die 30S-Ribosomenuntereinheit und seiner Wirksamkeit gegen bestimmte resistente Bakterienstämme .

Ähnliche Verbindungen:

Gentamicin: Ein weiteres Aminoglykosid-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Neomycin: Wird hauptsächlich für topische Anwendungen eingesetzt.

Amikacin: Bekannt für seine Wirksamkeit gegen multiresistente Bakterienstämme.

Die einzigartigen Eigenschaften und die breite Aktivitätsspektrum von this compound machen es zu einem wertvollen Antibiotikum sowohl in klinischen als auch in Forschungsumgebungen.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJHOSQTJFQJX-NOAMYHISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023184 | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.23e+01 g/L | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Kanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kanamycin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, Crystals from methanol + ethanol | |

CAS No. |

59-01-8, 8063-07-8 | |

| Record name | Kanamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kanamycin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)